Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate
Description
Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate (CAS: 1935467-06-3) is a bicyclic heterocyclic compound featuring a fused pyrido-oxazepine core. This compound is structurally characterized by a seven-membered oxazepine ring fused to a pyridine moiety, with the tert-butyl group enhancing lipophilicity.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-10-8-14-5-7-17-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
ZPTPWLIBKVCWCY-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CNCCO[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCCOC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate typically involves multicomponent reactions (MCRs), such as the Ugi–Joullié reaction. This reaction is highly diastereoselective and involves the combination of chiral enantiopure 1,2-amino alcohols and salicylaldehydes to form cyclic imines . These cyclic imines then undergo further reactions to form the desired oxazepine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
tert-Butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of fused heterocycles with variations in ring size, substituents, and heteroatoms. Key structural analogs and their distinguishing features are summarized below:
Key Findings:
Heteroatom Influence: Oxazepine derivatives (e.g., target compound) exhibit lower polarity compared to thiazepinones (e.g., benzothieno-thiazepinones in –2) due to the replacement of sulfur with oxygen, reducing hydrogen-bonding capacity . The tert-butyl carboxylate group in the target compound enhances metabolic stability compared to compounds with reactive substituents like azido or chloroacetamido groups .
Physicochemical Properties: Lipophilicity: The tert-butyl group in the target compound likely increases XLogP (>2.1 inferred from its chloro analog ), making it more membrane-permeable than hydroxy- or amino-substituted thiazepinones (e.g., kb-NB165-17, XLogP ~1.5 estimated). Thermal Stability: Thiazepinones with hydroxy/methyl substituents (e.g., kb-NB165-17) show higher melting points (>250°C) compared to oxazepines, suggesting stronger intermolecular interactions .
Synthetic Accessibility: The target compound’s synthesis likely follows tert-butyl carboxylate protection strategies, similar to its chloro analog (yield data unavailable) . In contrast, benzothieno-thiazepinones (e.g., mcf292-03) are synthesized via cyclocondensation with yields up to 71% .
Biological Activity
Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, synthesis, and relevant studies.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique properties. The compound's molecular formula and characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 250.30 g/mol |
| Boiling Point | 359.1 ± 42.0 °C (predicted) |
| Density | 1.061 ± 0.06 g/cm³ (predicted) |
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological activities, particularly in the central nervous system (CNS). Notably, compounds with similar structures have demonstrated significant effects on locomotor activity in animal models.
CNS Depressant Effects
A study on related compounds in the octahydropyrido series revealed that they possess CNS depressant actions, quantified by reductions in locomotor activity in mice. These findings suggest that the compound may have potential as a sedative or anxiolytic agent .
Case Studies and Research Findings
- Synthesis and Evaluation : A synthesis method for related oxazepines was developed, leading to compounds that showed significant CNS depressant effects. The qualitative differences in the effects of diastereomers on locomotor activity highlight the importance of stereochemistry in biological activity .
- Anticancer Potential : Research on benzoxazepine derivatives indicated their potential as chemotherapeutic agents due to their cytotoxic effects on cancer cells. The study emphasized the need for further exploration of structure-activity relationships to optimize these compounds for therapeutic use .
- Antimicrobial Activity : Limited antimicrobial activity was reported for synthesized benzoxazepine derivatives against certain bacterial pathogens. This suggests a potential area for further investigation into the antimicrobial properties of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
